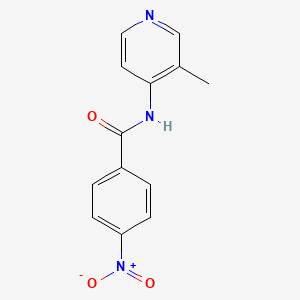

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Description

Significance of Benzamide (B126) and Pyridyl Moieties in Contemporary Organic Chemistry Research

Benzamide and pyridine (B92270) frameworks are fundamental building blocks in the synthesis of organic compounds. Substituted benzamides, which feature an amide group attached to a benzene (B151609) ring, are recognized for their wide range of biological activities and are integral to many pharmaceutical compounds. nih.govfrontiersin.org The amide linkage is a critical functional group in numerous biological molecules, and its presence in a synthetic compound can enhance its interaction with biological targets. researchgate.net The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired functionalities. nih.gov

Contextual Overview of Nitroaromatic and Substituted Pyridine Synthesis in Chemical Science

The synthesis of nitroaromatic compounds and substituted pyridines employs a variety of well-established and modern chemical methodologies. Nitroaromatic compounds are typically synthesized through the electrophilic nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid. google.comsigmaaldrich.com This reaction introduces a nitro group (-NO2) onto the aromatic ring, a strong electron-withdrawing group that significantly influences the molecule's chemical reactivity and properties. Alternative methods, such as the use of nitronium salts, offer milder reaction conditions and improved selectivity. google.com

The synthesis of substituted pyridines can be achieved through several routes, including condensation reactions, cycloadditions, and cross-coupling reactions. Classical methods like the Hantzsch pyridine synthesis have been complemented by modern, more modular approaches that allow for the construction of highly substituted and functionally diverse pyridine rings. These advanced synthetic strategies often utilize metal catalysis, such as copper or silver, to facilitate the formation of the pyridine core from readily available starting materials. The development of efficient and versatile methods for the synthesis of both nitroaromatic compounds and substituted pyridines is a continuous focus of chemical research, driven by the demand for novel molecules with specific properties.

Rationale for Academic Investigation into the N-(3-methyl-4-pyridyl)-p-nitro-benzamide Scaffold

The academic interest in the N-(3-methyl-4-pyridyl)-p-nitro-benzamide scaffold stems from the unique combination of its constituent chemical moieties. The structure brings together a p-nitrobenzamide unit with a 3-methyl-4-pyridyl group, creating a molecule with potentially interesting electronic and biological properties.

The p-nitrobenzamide portion contains a strong electron-withdrawing nitro group, which can play a significant role in various chemical and biological processes. Nitroaromatic compounds are known to be intermediates in the synthesis of many industrially important chemicals and have been investigated for their potential as therapeutic agents. sigmaaldrich.com

The 3-methyl-4-pyridyl moiety introduces a basic nitrogen atom and a methyl group on the pyridine ring. The pyridine nitrogen can participate in hydrogen bonding, a key interaction in biological systems, while the methyl group can influence the molecule's conformation and lipophilicity. The specific substitution pattern of the pyridine ring is crucial in determining its interaction with target proteins.

The amide bond linking these two fragments provides structural rigidity and a specific spatial orientation of the two aromatic rings. The investigation of this scaffold is driven by the hypothesis that the synergistic effect of these three components—the nitrobenzamide, the substituted pyridine, and the amide linker—could lead to novel chemical properties and biological activities. The systematic study of such compounds contributes to a deeper understanding of structure-activity relationships and can guide the design of new molecules with tailored functions.

Research Findings on Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

While extensive, peer-reviewed research specifically detailing the synthesis and biological activity of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is not widely available in public literature, its chemical properties can be predicted based on established chemical principles and data from chemical databases.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H11N3O3 | PubChem |

| Molecular Weight | 257.25 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 257.080041 g/mol | PubChem |

| Monoisotopic Mass | 257.080041 g/mol | PubChem |

| Topological Polar Surface Area | 85.5 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 359 | PubChem |

Note: The data in this table is based on computational predictions.

An exploration of the synthetic strategies for the formation of the chemical compound Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- and its related analogues reveals a variety of established and modern organic chemistry techniques. The synthesis of this molecule can be deconstructed into two primary challenges: the formation of the central amide bond and the preparation and incorporation of the substituted pyridine precursor. This article delves into the specific methodologies employed to address these synthetic hurdles, focusing on both classical and contemporary approaches.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36855-64-8 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

N-(3-methylpyridin-4-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17) |

InChI Key |

PWQNAUQOWNUXPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of N 3 Methyl 4 Pyridyl P Nitro Benzamide

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of N-(3-methyl-4-pyridyl)-p-nitrobenzamide by probing its chemical bonds, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-methyl-4-pyridyl)-p-nitrobenzamide is expected to show distinct signals corresponding to the protons of the p-nitrophenyl and 3-methyl-4-pyridyl rings, as well as the amide and methyl protons.

Pyridyl Protons: The protons on the substituted pyridine (B92270) ring are anticipated to appear in the aromatic region. Based on data for related 3-methyl-4-aminopyridine compounds, the two protons on the pyridine ring are expected around δ 8.2 ppm, with the remaining proton at a different shift, approximately δ 6.5 ppm. nih.gov

p-Nitrophenyl Protons: The p-nitro-substituted benzene (B151609) ring features two sets of chemically equivalent protons. Due to the strong electron-withdrawing nature of the nitro group and the amide carbonyl, these protons would be deshielded, appearing as two distinct doublets in the downfield region, likely between δ 8.0 and δ 8.5 ppm. For comparison, the protons of p-nitrobenzamide appear as doublets at approximately δ 8.49 and δ 8.21 ppm in Acetone-d6. rsc.org

Amide Proton (N-H): A single, broad signal for the amide proton is expected, typically in the range of δ 8.0-10.0 ppm, with its exact chemical shift being sensitive to solvent and concentration.

Methyl Protons (-CH₃): The methyl group attached to the pyridine ring would appear as a sharp singlet in the upfield region, typically around δ 2.1-2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-170 ppm.

Aromatic Carbons: The carbon atoms of the two aromatic rings will appear between δ 110 and δ 155 ppm. The carbons directly attached to the nitro group and the amide linkage will be the most deshielded. In p-nitrobenzamide, aromatic carbons are found in this typical range. nih.gov Quaternary carbons, such as the one bearing the nitro group and the one attached to the amide nitrogen, are expected to show weaker signals. youtube.com

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the upfield region, generally between δ 15 and δ 25 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide (C=O) | --- | 165 - 170 |

| Amide (N-H) | 8.0 - 10.0 (broad s) | --- |

| p-Nitrophenyl (CH) | 8.0 - 8.5 (d) | 120 - 150 |

| Pyridyl (CH) | 6.5 - 8.2 (m) | 110 - 155 |

| Methyl (CH₃) | 2.1 - 2.4 (s) | 15 - 25 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the vibrations of their bonds. vscht.cz

N-H Stretching: A moderate to sharp absorption band corresponding to the N-H stretching of the secondary amide is expected in the region of 3300-3500 cm⁻¹. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org

C=O Stretching (Amide I band): A strong, sharp absorption band from the carbonyl group stretch is a key diagnostic feature for amides and is expected around 1650-1680 cm⁻¹. For comparison, the C=O band in p-nitrobenzamide is prominent. nist.govchemicalbook.com

N-O Stretching: The nitro group (NO₂) gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. wpmucdn.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the benzene and pyridine rings will produce several bands of variable intensity in the 1400-1600 cm⁻¹ region. libretexts.org

N-H Bending (Amide II band): The N-H bending vibration is expected to appear in the range of 1510-1550 cm⁻¹. wpmucdn.com

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Variable |

| Nitro N-O | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro N-O | Symmetric Stretch | 1300 - 1370 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1550 | Medium |

Mass Spectrometry (MS, LCMS, HRMS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For N-(3-methyl-4-pyridyl)-p-nitrobenzamide (C₁₃H₁₁N₃O₃), the monoisotopic mass is predicted to be 257.08005 Da. nih.gov

High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. In ESI-MS, the compound would likely be observed as protonated or sodiated adducts. nih.gov The fragmentation pattern in tandem MS (MS/MS) would be key to structural confirmation. wikipedia.org Common fragmentation pathways for nitroaromatic amides include: nih.govlibretexts.org

Alpha-Cleavage: Cleavage of the amide C-N bond, which would result in fragments corresponding to the p-nitrobenzoyl cation (m/z 150) and the 3-methyl-4-aminopyridine radical cation (m/z 108).

Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion is a characteristic pathway for nitroaromatic compounds. nih.gov

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₁N₃O₃ |

| Monoisotopic Mass | 257.08005 Da |

| [M+H]⁺ | 258.08733 m/z |

| [M+Na]⁺ | 280.06927 m/z |

| Key Fragment 1 | p-nitrobenzoyl cation (m/z 150) |

| Key Fragment 2 | 3-methyl-4-aminopyridine cation (m/z 108) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of N-(3-methyl-4-pyridyl)-p-nitrobenzamide is expected to be dominated by contributions from its conjugated systems.

π → π Transitions:* The extended π-system, which includes the p-nitrophenyl group, the amide linkage, and the pyridyl ring, will give rise to strong absorption bands. Strong absorptions are expected around 250-280 nm, characteristic of π → π* transitions in nitrobenzene (B124822) and related aromatic systems. rsc.orguni-muenchen.de

n → π Transitions:* Weaker absorptions at longer wavelengths (typically >300 nm) may be observed, corresponding to n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the pyridine ring. uni-muenchen.deresearchgate.net The exact position and intensity of these bands are influenced by solvent polarity. researchgate.net

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of Pyridyl Benzamide (B126) Systems

While a crystal structure for N-(3-methyl-4-pyridyl)-p-nitrobenzamide is not available, analysis of related N-pyridylbenzamide and nitrobenzamide structures allows for a detailed prediction of its solid-state architecture. researchgate.net A single crystal X-ray diffraction study would reveal:

Amide Bond Planarity: The amide linkage (O=C-N-H) is expected to be largely planar, a common feature that influences molecular packing.

Intermolecular Interactions: The presence of the amide N-H group (a hydrogen bond donor), the carbonyl oxygen, nitro group oxygens, and the pyridyl nitrogen (all hydrogen bond acceptors) creates significant potential for a network of intermolecular hydrogen bonds. These interactions, along with possible π-π stacking between the aromatic rings, would govern the crystal packing arrangement.

Table 4: Example Crystallographic Data for a Related Heterocyclic System

| Parameter | Example Value (for a related system) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Data from a representative pyridyl system for illustrative purposes. |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A definitive analysis of the crystal packing and intermolecular interactions for N-(3-methyl-4-pyridyl)-p-nitro-benzamide cannot be provided at this time due to the unavailability of its crystal structure in open-access crystallographic databases.

Typically, single-crystal X-ray diffraction is the primary technique used to elucidate the three-dimensional arrangement of molecules in a crystalline solid. This analysis would reveal crucial information about the unit cell parameters, space group, and the precise coordinates of each atom within the molecule. From this data, a detailed understanding of the intermolecular forces governing the crystal lattice, such as hydrogen bonding, can be derived.

Advanced Imaging and Diffraction Techniques for Material Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

There are no publicly available Scanning Electron Microscopy (SEM) images for N-(3-methyl-4-pyridyl)-p-nitro-benzamide. SEM is a powerful technique for visualizing the surface topography and morphology of a solid material at the micro- and nanoscale. An SEM analysis of this compound would provide valuable insights into its particle size, shape, and surface texture. This information is critical for understanding the material's physical properties and for applications in areas such as materials science and pharmaceuticals.

X-ray Diffraction (XRD) for Crystalline Phase and Structural Features

Published X-ray Diffraction (XRD) patterns for N-(3-methyl-4-pyridyl)-p-nitro-benzamide are not available in the reviewed scientific literature. Powder XRD is a fundamental technique for characterizing crystalline materials. It provides a unique fingerprint of the crystalline phase, allowing for identification and assessment of purity. An XRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice structure. Analysis of the peak positions and intensities would yield information about the unit cell dimensions and could be used to confirm the crystalline nature of the material.

In the absence of experimental XRD data, a data table of diffraction peaks cannot be generated.

Computational and Theoretical Investigations of N 3 Methyl 4 Pyridyl P Nitro Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods solve the Schrödinger equation for a many-electron system to determine its electronic structure and other properties. For a molecule like N-(3-methyl-4-pyridyl)-p-nitrobenzamide, DFT calculations would typically be performed using a functional such as B3LYP or B3PW91, combined with a suitable basis set (e.g., 6-311G(d,p)) to provide a balance between accuracy and computational cost. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For N-(3-methyl-4-pyridyl)-p-nitrobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Structure (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values for N-(3-methyl-4-pyridyl)-p-nitrobenzamide would require a specific DFT calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.37 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C(ar)-C(ar)-C(=O)-N | Variable (e.g., ~30°) |

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. nih.gov For N-(3-methyl-4-pyridyl)-p-nitrobenzamide, the HOMO would likely be distributed over the more electron-rich parts of the molecule, such as the methyl-pyridyl moiety, while the LUMO would be concentrated on the electron-deficient p-nitrophenyl group due to the strong electron-withdrawing nature of the nitro group. A small HOMO-LUMO gap would suggest a higher likelihood of intramolecular charge transfer (ICT). nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov For this compound, the oxygen atoms of the nitro group and the amide carbonyl would show strong negative potential, while the amide N-H proton and protons on the aromatic rings would exhibit positive potential.

DFT calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): Theoretical vibrational frequencies can be calculated to help assign the peaks in experimental IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov Key vibrational modes for N-(3-methyl-4-pyridyl)-p-nitrobenzamide would include the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO2 group.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are typically plotted against experimental values, and a good linear correlation would support the proposed structure.

Molecular Modeling and Dynamics Simulations

While DFT is excellent for static properties, molecular modeling and dynamics simulations explore the conformational flexibility and interactions of molecules over time.

The study of intermolecular interactions is crucial for understanding how molecules behave in the solid state or in biological systems. Computational methods can identify and quantify non-covalent interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking. nih.gov For N-(3-methyl-4-pyridyl)-p-nitrobenzamide, the amide N-H group can act as a hydrogen bond donor, while the pyridyl nitrogen and the oxygen atoms of the carbonyl and nitro groups can act as acceptors. nih.gov These interactions are fundamental in determining the crystal packing of the molecule. In the context of host-guest chemistry or coordination chemistry, modeling could predict how this molecule might bind within a larger host molecule or coordinate to a metal center, with the pyridyl nitrogen and amide oxygen being likely coordination sites.

Theoretical Studies on Compound Reactivity and Electronic Effects

The reactivity and electronic characteristics of N-(3-methyl-4-pyridyl)-p-nitro-benzamide are significantly influenced by the interplay of its constituent functional groups. Computational and theoretical chemistry provides powerful tools to dissect these influences, offering insights into the molecule's behavior at a subatomic level. This section delves into the theoretical examination of the compound's protonation states and the electronic consequences of its methyl and nitro substituents.

The presence of multiple nitrogen atoms in N-(3-methyl-4-pyridyl)-p-nitro-benzamide—specifically in the pyridine (B92270) ring and the amide linkage—makes it susceptible to protonation. The location of protonation can dramatically alter the molecule's electronic distribution, conformation, and, consequently, its chemical reactivity.

Theoretical studies on similar pyridinyl-containing compounds have shown that the pyridine nitrogen is a primary site for protonation. This is due to the lone pair of electrons on the nitrogen atom, which are readily available to accept a proton. Upon protonation of the pyridine nitrogen, a significant shift in the electronic landscape of the molecule is anticipated. This "proton switch" can decrease the aromaticity of the pyridine ring, influencing its interaction with biological targets or its role in chemical reactions.

In the context of N-(3-methyl-4-pyridyl)-p-nitro-benzamide, protonation of the pyridinyl nitrogen would likely lead to several key effects on its reactivity:

Enhanced Electrophilicity of the Pyridine Ring: Protonation would increase the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

Modified Intermolecular Interactions: The introduction of a positive charge would fundamentally change the nature of the molecule's intermolecular interactions, favoring electrostatic interactions with negatively charged or polar species.

While the amide nitrogen can also be protonated, this is generally less favorable than protonation of the pyridine nitrogen. The delocalization of the amide nitrogen's lone pair into the carbonyl group reduces its basicity. However, significant distortion of the amide bond from planarity could potentially enhance the likelihood of N-protonation, leading to a different set of reactivity changes.

Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the proton affinity of each potential protonation site. These calculations provide a quantitative measure of the energetic favorability of protonation at different locations, allowing for a prediction of the most likely protonated species in a given environment. The calculated proton affinities for analogous pyridine derivatives suggest that the pyridine nitrogen would be the preferred site of protonation for N-(3-methyl-4-pyridyl)-p-nitro-benzamide.

Table 1: Predicted Protonation Effects on Reactivity

| Protonation Site | Predicted Influence on Pyridine Ring | Predicted Influence on Amide Bond | Overall Predicted Reactivity Change |

| Pyridinyl Nitrogen | Increased electrophilicity, decreased aromaticity | Potential alteration of resonance and rotational barrier | Enhanced susceptibility to nucleophilic attack on the pyridine ring |

| Amide Nitrogen | Minimal direct effect | Disruption of amide resonance, potential for C-N bond cleavage | Altered conformational flexibility and potential for amide hydrolysis |

Analysis of the Electronic Impact of Nitro and Methyl Substituents on Aromatic Rings

The electronic character of N-(3-methyl-4-pyridyl)-p-nitro-benzamide is largely dictated by the substituent groups attached to its aromatic rings: the electron-donating methyl group on the pyridine ring and the electron-withdrawing nitro group on the benzoyl ring.

The Nitro Group: The para-nitro group on the benzoyl moiety exerts a strong electron-withdrawing effect through both induction and resonance. nih.gov This has several significant consequences for the electronic structure of the molecule:

Deactivation of the Benzoyl Ring: The nitro group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.

Increased Acidity of the Amide N-H: The electron-withdrawing nature of the nitro group, transmitted through the benzene ring and the carbonyl group, increases the acidity of the amide proton.

Polarization of the Carbonyl Group: The nitro group enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophilic center.

Computational studies on nitro-substituted aromatic compounds have quantified these effects, showing a significant alteration in the molecular electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).

The Methyl Group: In contrast to the nitro group, the methyl group attached to the pyridine ring is an electron-donating group. Its primary electronic influence is through a positive inductive effect (+I), pushing electron density into the pyridine ring. This leads to:

Activation of the Pyridine Ring: The increased electron density on the pyridine ring makes it more susceptible to electrophilic attack, although this effect is modulated by the inherent electron-deficient nature of the pyridine ring itself.

Increased Basicity of the Pyridine Nitrogen: The electron-donating nature of the methyl group enhances the basicity of the nearby pyridine nitrogen, making it more likely to be protonated.

DFT calculations on related substituted benzanilides have shown that the dihedral angle between the aromatic rings is sensitive to the nature of the substituents. It is plausible that the push-pull nature of the substituents in N-(3-methyl-4-pyridyl)-p-nitro-benzamide influences the torsional angle between the pyridine and benzene rings, which would have implications for the molecule's three-dimensional shape and its ability to fit into a receptor binding site.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Aromatic Ring | Inductive Effect | Resonance Effect | Overall Impact on Ring Reactivity |

| p-Nitro | Benzoyl | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating |

| m-Methyl | Pyridyl | Electron-donating (+I) | None | Activating |

Mechanistic Studies of Reactions Involving Pyridyl and Nitrobenzamide Moieties

Elucidation of Reaction Pathways in Benzamide (B126) Synthesis and Transformation

The formation of the amide bond in N-(3-methyl-4-pyridyl)-p-nitrobenzamide and its subsequent chemical transformations are governed by specific mechanistic principles. These range from the catalyzed condensation of carboxylic acids and amines to more complex, atom-economical processes.

The direct formation of an amide bond from a carboxylic acid (like p-nitrobenzoic acid) and an amine (like 3-methyl-4-aminopyridine) is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Catalysts are therefore essential to facilitate this transformation under milder conditions. mdpi.com

Boron-based catalysts have emerged as effective promoters for direct amidation. mdpi.com Mechanistic studies suggest that boronic acid catalysts activate the carboxylic acid. It is proposed that the activation may involve the concerted action of multiple boron atoms through bridged B-X-B units. catalyticamidation.info

Metal-based catalysts also play a crucial role. Bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have shown high efficiency in amidation reactions. mdpi.com In the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene, the Fe₂Ni-BDC catalyst demonstrated superior activity compared to its single-metal counterparts. mdpi.com The proposed mechanism involves a Michael addition followed by C=C double bond cleavage. mdpi.com For certain substrates, such as 2-pyridine-carboxamides, iron catalysts like FeCl₃ are thought to coordinate with both the carbonyl oxygen and the pyridine (B92270) nitrogen, creating a stabilized intermediate that is more susceptible to amidation. mdpi.com

In a model study of amidation on a surface, the reaction between an aminophenyl-functionalized gold surface and p-nitrobenzoic acid was activated by N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ). researchgate.netnih.gov Infrared spectroscopy revealed that the amidation process on the gold surface was slow, taking approximately two days for completion. researchgate.netnih.gov

Additives, particularly bases, are fundamental in many coupling reactions. In the Suzuki coupling, a base is required to activate the boronic acid, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step. organic-chemistry.org Similarly, in the Heck reaction, a base is used to neutralize the acid generated during the catalytic cycle. wikipedia.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Substrates Example | Reference |

|---|---|---|---|---|

| Boronic Acids | Direct Amidation | Activation of carboxylic acid, possibly via bridged B-X-B units. | Carboxylic acids and amines | mdpi.comcatalyticamidation.info |

| Fe₂Ni-BDC (MOF) | Michael Addition/Amidation | Heterogeneous catalysis with bimetallic synergistic effect. | 2-aminopyridine and trans-β-nitrostyrene | mdpi.com |

| FeCl₃ | Direct Amidation (from esters) | Lewis acid activation; coordination to carbonyl and pyridine nitrogen. | Methyl 2-pyridinecarboxylate and amines | mdpi.com |

| Palladium(0) Complexes | Heck/Suzuki Coupling | Undergoes oxidative addition, transmetalation, and reductive elimination cycle. | Aryl halides and alkenes/boronic acids | organic-chemistry.orgwikipedia.org |

Hydrogen-borrowing catalysis, also known as hydrogen autotransfer, is an elegant and atom-economical strategy for forming C-N and C-C bonds. nih.govacs.org This process allows alcohols to be used as alkylating agents, with water as the only byproduct. nih.govrsc.org The general mechanism involves a sequence of oxidation, an intermediate reaction, and reduction. acs.org

The catalytic cycle typically begins with a transition-metal complex mediating the dehydrogenation of an alcohol to form a reactive aldehyde or ketone intermediate, along with a metal-hydride species. nih.govrsc.org This intermediate then reacts with a nucleophile, such as an amine. For instance, in the N-alkylation of an amine, the aldehyde condenses with the amine to form an imine. acs.org In the final step, the metal-hydride species reduces the imine to the corresponding alkylated amine, thus regenerating the active catalyst and completing the cycle. acs.orgacs.org

A variety of transition metals, including ruthenium, iridium, iron, and manganese, have been employed to catalyze these reactions. nih.govrsc.orgrsc.org In some systems, the catalyst's role is multifaceted. For example, computational studies on a nickel single-atom catalyst (SAC) for the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol showed an unusual pathway where the nitrogen-doped support, rather than the metal atom, participates in the hydrogen transfer steps. acs.org The reaction can also be interrupted. In an "interrupted borrowing hydrogen" strategy, the metal-hydride species does not immediately reduce the intermediate. Instead, the intermediate undergoes another reaction, such as a Michael addition, before the final reduction step is allowed to proceed, or in some cases, is prevented entirely. rsc.org

The pyridine ring, while aromatic and generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated as a pyridinium (B92312) salt. wikipedia.org Mechanistic studies into these transformations provide valuable insights into potential degradation pathways or synthetic strategies for dual functionalization.

One pathway involves the nucleophilic attack on the pyridinium ring. For instance, 1,2,4-Oxadiazole[4,5-a]pyridinium salts react with nucleophiles, leading to an electrocyclic ring opening that produces dienamino derivatives. researchgate.net The reaction conditions can be tuned to favor this rearrangement over the formation of pyridones. researchgate.net

A superoxide (B77818) radical anion (O₂•⁻) can also trigger a degenerate ring transformation of N-arylmethylpyridinium salts. chinesechemsoc.org The proposed mechanism involves the nucleophilic attack of the superoxide, followed by a 1,5-hydrogen atom transfer (HAT) to form a peroxy-hemiaminal intermediate. chinesechemsoc.org Subsequent C-N bond cleavage results in a ring-opened azatriene intermediate, which can then undergo 6π-electrocyclization and oxidation to form a new, dually functionalized pyridine ring. chinesechemsoc.org Density functional theory (DFT) calculations have been used to explore the energetics of this cascade, including the cleavage of the superoxide bond. chinesechemsoc.org

Electrochemical studies on pyridinium itself reveal that its reduction is highly dependent on the electrode material. rsc.org While fragmentation of pyridinium cations can occur via homolytic cleavage, theoretical calculations suggest this may be an excited-state process resulting from the mixing of singlet and triplet states in transient structures. nih.gov

Detailed Mechanistic Investigations of C-H Activation and Aryl Coupling Reactions

The direct functionalization of C-H bonds and the coupling of aromatic rings are powerful tools in modern synthesis. The presence of both a pyridine ring and a nitro-substituted phenyl ring in the target molecule makes understanding these mechanisms particularly relevant.

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for transition-metal-catalyzed C-H activation, especially with high-valent, late transition metals like Pd(II), Rh(III), and Ir(III). wikipedia.orgyoutube.com This pathway avoids the formation of a formal metal-hydride intermediate. Instead, a C-H bond is cleaved and a new carbon-metal bond is formed simultaneously in a single transition state, with a base (often a carboxylate ligand like acetate) abstracting the proton. wikipedia.orgchempedia.info

The CMD mechanism involves the coordination of the substrate to the metal center, followed by the formation of a cyclic transition state where the carboxylate ligand acts as an internal base to deprotonate the C-H bond. rsc.orgrsc.orgnih.gov This process has been supported by numerous experimental and computational studies. rsc.orgnsf.gov For example, the palladation of N-methylindoles was shown through computational analysis to proceed via a CMD pathway, with the calculated activation energies correlating well with experimental outcomes for substrates bearing both electron-donating and electron-withdrawing groups. nih.gov Interestingly, the propensity for a C-H bond to undergo a CMD reaction is often better predicted by the bond length rather than its acidity. nih.gov The CMD pathway is not limited to Pd(II), as it has been observed and characterized at Pd(III) and Pd(IV) centers as well. rsc.orgrsc.orgnih.gov

| Characteristic | Description | Relevant Metal Centers | Reference |

|---|---|---|---|

| Mechanism Type | Single transition state for C-H cleavage and C-Metal bond formation. No discrete metal-hydride intermediate. | Pd(II), Pd(III), Pd(IV), Rh(III), Ir(III) | wikipedia.orgrsc.org |

| Role of Additive | A base, typically a carboxylate (e.g., acetate), acts as an internal proton acceptor. | - | wikipedia.orgrsc.orgnih.gov |

| Transition State | Typically a cyclic, 6-membered transition state involving the metal, the C-H bond, and the carboxylate. | - | nih.govu-tokyo.ac.jp |

| Substrate Preference | Can be influenced more by C-H bond length than by C-H acidity. Operates on aryl, alkenyl, and alkyl C-H bonds. | - | wikipedia.orgnih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for forming C-C bonds between aryl and heteroaryl moieties. mdpi.commasterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. organic-chemistry.org The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., p-nitro-bromobenzene). wikipedia.org

Transmetalation: The organic group from the activated organoboron species (e.g., a pyridylboronic acid) is transferred to the palladium(II) center, displacing the halide. organic-chemistry.org This step requires activation of the boronic acid by a base. organic-chemistry.org

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. masterorganicchemistry.com

Notably, nitroarenes themselves can be used directly as coupling partners in Suzuki reactions. mdpi.com Mechanistic investigations suggest that this proceeds via the formation of an η²-arene palladium complex, followed by the oxidative addition of the Pd(0) center into the C-NO₂ bond, which is often the rate-determining step. mdpi.com

Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the alkene coordinates to the resulting Pd(II) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination step occurs to form the substituted alkene product and a palladium-hydride species, which then reductively eliminates with the base to regenerate the Pd(0) catalyst. wikipedia.org Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have been developed as highly active and stable phosphine-free catalysts for Heck reactions. organic-chemistry.org

Integration of Theoretical and Experimental Approaches in Mechanistic Research

A powerful strategy in modern chemical research is the synergy between theoretical calculations and experimental observations. This dual approach provides a more comprehensive picture of reaction mechanisms than either method could achieve alone. Computational chemistry, particularly Density Functional Theory (DFT), can map out entire reaction energy landscapes, while experimental techniques can provide tangible evidence for the existence of proposed intermediates and transition states.

Application of DFT for Mapping Reaction Energy Landscapes and Transition States

Density Functional Theory (DFT) has become an invaluable tool for investigating reaction mechanisms at the molecular level. cuny.edu By solving the electronic structure of molecules, DFT can accurately predict the geometries and energies of reactants, products, intermediates, and, crucially, transition states. This allows for the construction of a potential energy surface that maps the energetic pathway of a reaction.

For reactions involving N-(3-methyl-4-pyridyl)-p-nitrobenzamide, DFT calculations can elucidate several key aspects. For instance, in a potential nucleophilic aromatic substitution (SNAr) reaction at the p-nitrophenyl ring, DFT can model the stepwise pathway involving the formation of a Meisenheimer complex. The calculations can predict the activation energy barriers for the formation and breakdown of this intermediate, thus determining the rate-determining step.

Similarly, for reactions at the pyridyl nitrogen, such as protonation or alkylation, DFT can model the transition state and determine the reaction's thermodynamic and kinetic parameters. The presence of the methyl group on the pyridine ring introduces steric and electronic effects that can be precisely quantified through DFT calculations. These calculations often employ various functionals and basis sets, such as B3LYP/6-31G(d) or M06-2X/6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov The choice of functional is critical and is often validated against experimental data for related systems.

Intrinsic Reaction Coordinate (IRC) calculations are another vital component of DFT studies, as they confirm that a calculated transition state indeed connects the intended reactant and product minima on the potential energy surface. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | N-(3-methyl-4-pyridyl)-p-nitrobenzamide + Nu- | 0.0 |

| TS1 | Transition state for nucleophile addition | +15.2 |

| Intermediate | Meisenheimer complex | -5.8 |

| TS2 | Transition state for leaving group departure | +18.5 |

| Products | Substituted product + NO2- | -10.3 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for SNAr reactions.

Experimental Probing of Reaction Intermediates through Stoichiometric Reactions and Electrochemical Studies

Experimental studies are essential for validating the predictions of theoretical models and for providing definitive evidence of reaction pathways. For N-(3-methyl-4-pyridyl)-p-nitrobenzamide, a combination of stoichiometric reactions and electrochemical methods can be particularly insightful.

Stoichiometric Reactions:

The direct observation or trapping of reaction intermediates is a powerful experimental technique. In the context of reactions involving the nitrobenzamide moiety, well-chosen stoichiometric reactions can provide evidence for the formation of species like Meisenheimer complexes. By using a strong, non-leaving nucleophile and running the reaction at low temperatures, it may be possible to isolate or spectroscopically characterize the intermediate complex using techniques like NMR and UV-Vis spectroscopy. The characteristic deep color of Meisenheimer complexes, arising from extensive charge delocalization, is a key diagnostic feature.

For reactions involving the pyridyl nitrogen, such as quaternization with an alkyl halide, the resulting pyridinium salt is typically stable and can be isolated and characterized, confirming the site of reaction.

Electrochemical Studies:

Electrochemical methods, such as cyclic voltammetry, can provide valuable information about the redox properties of N-(3-methyl-4-pyridyl)-p-nitrobenzamide and can be used to generate and study reactive intermediates. The nitro group is electrochemically active and can undergo reduction in a stepwise manner. The first one-electron reduction typically forms a radical anion, which can be a key intermediate in certain reaction pathways.

The electrochemical reduction of nitroaromatic compounds is often a reversible one-electron process, and the reduction potential is sensitive to the electronic environment of the molecule. nih.govacs.org The pyridyl and amide functionalities will influence the reduction potential of the nitro group in the target compound. By studying the voltammetric behavior under different conditions (e.g., in the presence of reactants or proton sources), it is possible to gain mechanistic insights into reactions involving electron transfer steps. For example, the reduction of nitroaromatics can lead to the formation of nitroso and hydroxylamine (B1172632) species, and ultimately the corresponding amine. acs.org

Table 2: Illustrative Electrochemical Data for Related Nitroaromatic Compounds

| Compound | Reduction Potential (Epc vs. Ag/AgCl) | Notes |

| Nitrobenzene (B124822) | -1.15 V | Reversible one-electron reduction. |

| p-Nitrobenzoic acid | -0.98 V | Electron-withdrawing group makes reduction easier. |

| 4-Nitropyridine | -1.05 V | Heteroatom influences electron density. |

| N-(3-methyl-4-pyridyl)-p-nitrobenzamide | -1.08 V (Estimated) | Potential influenced by both ring systems. |

Note: This table contains a mix of literature-based and estimated values for illustrative comparison.

By integrating the predictive power of DFT with the empirical evidence from stoichiometric and electrochemical experiments, a detailed and robust mechanistic understanding of the reactivity of N-(3-methyl-4-pyridyl)-p-nitrobenzamide can be achieved.

Advanced Research Perspectives and Future Directions

Exploration of Novel and Efficient Synthetic Routes for N-(3-methyl-4-pyridyl)-p-nitro-benzamide and Its Derivatives

The synthesis of N-pyridyl benzamides is a cornerstone of medicinal and materials chemistry. Future research into N-(3-methyl-4-pyridyl)-p-nitro-benzamide will likely focus on developing more efficient, selective, and sustainable synthetic methodologies. Traditional methods for amide bond formation, while effective, often require harsh conditions or stoichiometric activating agents.

Advanced synthetic strategies could involve:

Catalyst-Driven Approaches: The use of transition metal catalysts is a promising avenue. For instance, a Cerium(III)-catalyzed method has been shown to efficiently produce pyridyl benzamides from aminopyridines and nitroolefins, using water as the oxygen source for the carbonyl group. rsc.org This approach avoids external oxidants and offers a broad substrate scope. rsc.org Another innovative strategy employs a dual photoredox/nickel catalytic system, which can selectively form C-C or C-N bonds. acs.org By tuning the photocatalyst and base, this method could be adapted for the direct and atom-economical synthesis of N-(3-methyl-4-pyridyl)-p-nitro-benzamide from formamide (B127407) and a corresponding aryl halide. acs.org

Mechanochemistry: Solvent-free synthesis using ball milling is an emerging green technique. The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved in high yield by milling the corresponding amine and acyl chloride for just five minutes, demonstrating the potential for rapid, solventless production. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Adapting the synthesis of N-(3-methyl-4-pyridyl)-p-nitro-benzamide to a flow process could lead to higher yields, improved purity, and reduced waste compared to batch production.

The table below outlines potential advanced synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

| Photoredox/Nickel Dual Catalysis | Uses light and a nickel catalyst to couple aryl halides with formamide. | High chemoselectivity, broad functional group tolerance, ambient reaction conditions. | Divergent C–C and C–N Cross-Coupling of Aryl Halides with Formamide. acs.org |

| Cerium(III) Catalysis | Couples aminopyridines and nitroolefins without external oxidants. | High efficiency, use of water as an oxygen source, broad substrate scope. | Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides. rsc.org |

| Mechanosynthesis (Ball Milling) | Solvent-free reaction achieved by mechanical grinding of reagents. | Rapid reaction times, high yields, environmentally friendly (no solvent). | Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide via mechanochemistry. mdpi.com |

| Catalyst-Free Michael Addition | Simple mixing or grinding of amines and nitroolefins at room temperature. | Atom economical, fast, quantitative yields, no purification needed. | Catalyst-free and solvent-free synthesis of nitroamines. rsc.org |

In-depth Investigations into Structure-Reactivity Relationships within the N-(Pyridyl)-nitrobenzamide Chemical Class

Understanding the structure-reactivity relationships (SAR) within the N-(pyridyl)-nitrobenzamide class is crucial for tailoring their properties. The electronic interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the pyridine (B92270) and benzene (B151609) ring systems dictates the molecule's chemical behavior.

Key areas for future investigation include:

Electronic Effects: The para-nitro group strongly deactivates the benzoyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Quantitative Structure-Activity Relationship (QSAR) studies on related aromatic nitro compounds have shown that quantum chemical parameters, such as the Mulliken charge on the atom at the para position relative to the nitro group, correlate well with reactivity. nih.gov Future studies could quantify how modifications to the pyridine ring (e.g., adding or moving substituents) modulate the electronic character and reactivity of the amide linkage.

Conformational Analysis: The dihedral angle between the pyridine and benzamide (B126) rings influences molecular packing and receptor binding. nih.gov In related structures, this angle can vary significantly. nih.gov For N-(4-methylphenylsulfonyl)-3-nitrobenzamide, the dihedral angle between the aromatic rings is 86.29°. nih.gov Computational modeling can predict preferred conformations and rotational energy barriers, providing insight into the molecule's flexibility and steric profile. nih.gov

Reactivity of the Nitro Group: The nitro group itself is a key functional handle. It can be reduced to a nitroso or amino group, which is a critical activation step for the biological activity of some nitroaromatic compounds. mdpi.com SAR studies on nitroimidazoles, for example, have explored the structural requirements for such reductive activation. nih.gov Investigating the reduction potential of N-(3-methyl-4-pyridyl)-p-nitro-benzamide and its derivatives would be essential for applications where this transformation is desired.

Development of Environmentally Sustainable and Cost-Effective Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic protocol development. sigmaaldrich.com For N-(3-methyl-4-pyridyl)-p-nitro-benzamide, future research should prioritize methods that are both environmentally benign and economically viable.

Key strategies include:

Solvent-Free and Aqueous Synthesis: Eliminating volatile organic solvents is a primary goal of green chemistry. Protocols involving simple mixing or grinding of reagents in a solvent-free manner have proven highly effective for related reactions, yielding products in minutes with quantitative yields and without the need for chromatographic purification. rsc.org Utilizing water as a solvent is another green alternative. researchgate.net

Catalysis over Stoichiometric Reagents: Catalytic methods, as discussed in section 6.1, improve atom economy by reducing the need for stoichiometric activators that become waste. msu.edunih.gov A Russian patent for producing 4-nitrobenzamide (B147303) highlights a catalytic system using boric acid or tetrabutoxytitanium with polyethylene (B3416737) glycol as a co-catalyst to improve efficiency and reduce waste from older methods that used reagents in large excess. google.com

Renewable Feedstocks and Energy Efficiency: Long-term sustainability goals involve using renewable starting materials and designing energy-efficient processes. msu.edu This could include exploring bio-based sources for the aromatic precursors and utilizing energy sources like visible light (photocatalysis) or microwave irradiation to reduce reaction times and energy consumption. researchgate.netchemmethod.com

Studies on Polymorphism and Solid-State Characteristics of N-(3-methyl-4-pyridyl)-p-nitro-benzamide

The solid-state properties of a compound, such as its crystal form (polymorphism), can significantly impact its physical and biopharmaceutical characteristics. aurigaresearch.com A thorough investigation of the solid-state landscape of N-(3-methyl-4-pyridyl)-p-nitro-benzamide is a critical area for future research.

Polymorph Screening: A closely related compound, N-(3-pyridyl)-benzamide, is known to exhibit trimorphism, with three distinct crystal forms (I, II, and III) having different space groups and molecular arrangements. rsc.org These polymorphs are connected by different hydrogen bonding motifs (N–H⋯N vs. N–H⋯O) and show varying thermodynamic stability. rsc.org It is highly probable that N-(3-methyl-4-pyridyl)-p-nitro-benzamide also exhibits polymorphism. A systematic screening using various solvents and crystallization conditions is needed to identify and isolate potential polymorphs.

Structural Characterization: Advanced analytical techniques are essential for characterizing these solid forms.

X-Ray Powder Diffraction (XRPD): This is a primary tool for identifying different crystalline phases. scielo.br The average crystallite size can be determined using the Debye-Scherrer formula, as was done for a 4-nitrobenzamide picric acid salt. nanobioletters.com

Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and the relative thermodynamic stability of polymorphs. rsc.orgscielo.br

Thermogravimetric Analysis (TGA): TGA is crucial for identifying solvates or hydrates by measuring weight loss upon heating. scielo.br

Spectroscopy (FT-IR, Raman): These techniques can reveal differences in intermolecular interactions, such as hydrogen bonding, between polymorphs. scielo.br

Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonds. Based on the structure, N–H⋯N hydrogen bonds involving the pyridine nitrogen and N–H⋯O bonds involving the nitro or carbonyl oxygen atoms are expected. nih.govresearchgate.net These interactions, along with potential π-π stacking, will define the crystal lattice of each polymorph. researchgate.net

The table below summarizes the key techniques for solid-state characterization. aurigaresearch.comscielo.br

| Technique | Information Provided | Relevance to the Compound |

| X-Ray Powder Diffraction (XRPD) | Crystal structure, phase identification, crystallinity. | Differentiating between potential polymorphs. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, enthalpy changes. | Determining thermodynamic relationships between polymorphs. |

| Thermogravimetric Analysis (TGA) | Thermal stability, identification of solvates/hydrates. | Assessing the presence of bound solvent molecules. |

| Infrared (IR) & Raman Spectroscopy | Molecular vibrations, intermolecular hydrogen bonding. | Probing differences in the hydrogen bonding network of polymorphs. |

Computational Design of Functionalized N-(3-methyl-4-pyridyl)-p-nitro-benzamide Analogues for Emerging Research Areas

In silico methods are powerful tools for rationally designing new molecules with desired properties, accelerating the discovery process and reducing experimental costs. frontiersin.org Computational design can be applied to create functionalized analogues of N-(3-methyl-4-pyridyl)-p-nitro-benzamide for various applications.

Design Strategy: The process begins with the core structure of N-(3-methyl-4-pyridyl)-p-nitro-benzamide. Analogues can be generated computationally by introducing different functional groups at various positions on both the pyridine and benzene rings.

Predictive Modeling: Machine learning and quantum chemical calculations can predict the properties of these virtual analogues. Key parameters often calculated include:

Frontier Molecular Orbital Energies (HOMO/LUMO): These values help predict a molecule's reactivity and ability to participate in electronic interactions. nih.gov

Molecular Properties: Lipophilicity (ClogP), molecular polarizability, and minimal projection area can be calculated to predict properties like membrane permeability. nih.gov

Docking Studies: If a biological target is known, molecular docking can predict the binding affinity and orientation of analogues within the target's active site, as has been done for other nitrobenzamides. mdpi.comnih.govresearchgate.net

Applications in Emerging Fields: This computational approach can be used to design analogues for specific research areas. For example, researchers have used computational modeling to design pyridine-containing compounds with high glioblastoma cytotoxicity and the ability to penetrate the blood-brain barrier. nih.gov Similarly, new nitrobenzamide derivatives have been developed as antimycobacterial agents based on in silico studies. mdpi.comnih.gov By modifying the core structure, analogues could be optimized for materials science applications, such as organic electronics or nonlinear optics, by tuning their electronic and photophysical properties.

Applications of Green Chemistry Principles in the Lifecycle of the Compound (Synthesis, Processing, and Derivatization)

Applying the 12 Principles of Green Chemistry across the entire lifecycle of N-(3-methyl-4-pyridyl)-p-nitro-benzamide can minimize its environmental impact. sigmaaldrich.commsu.edu

Synthesis (Principles 1, 2, 3, 9):

Waste Prevention: Prioritize synthetic routes that minimize byproducts. nih.gov

Atom Economy: Design syntheses, such as the catalyst-free Michael addition, that maximize the incorporation of starting materials into the final product. rsc.org

Less Hazardous Synthesis: Use and generate substances with little to no toxicity. This includes choosing safer reagents and avoiding hazardous solvents. rsc.org

Catalysis: Employ catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. nih.gov The use of photocatalysis represents a green approach utilizing a renewable energy source. researchgate.net

Processing (Principles 5, 11):

Safer Solvents and Auxiliaries: If solvents are necessary for purification (e.g., recrystallization), choose greener alternatives like water, ethanol, or supercritical CO2. rsc.org

Real-Time Analysis: Implement in-process analytical monitoring to prevent the formation of impurities and byproducts, thus avoiding downstream pollution. msu.edu

Derivatization (Principle 8):

Reduce Derivatives: Avoid unnecessary protection and deprotection steps when creating analogues. This can be achieved by using chemoselective reagents that target a specific functional group without affecting others, simplifying the synthetic process and reducing waste. msu.edu

End-of-Life (Principle 10):

Design for Degradation: While challenging, future research could explore incorporating chemical features into the molecular backbone that allow it to break down into non-toxic, benign substances after its intended use, preventing persistence in the environment. sigmaaldrich.com

Q & A

Q. Q1. What are the recommended methods for synthesizing Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-?

A1. Synthesis typically involves multi-step reactions:

- Step 1 : Introduce the nitro group to the benzamide core via nitration under controlled conditions (e.g., mixed acids at low temperatures to avoid over-nitration) .

- Step 2 : Functionalize the pyridine ring at the 3-methyl-4-pyridyl position using coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) .

- Step 3 : Purify intermediates via column chromatography or recrystallization, validated by HPLC (>95% purity) .

Key Challenge : Regioselectivity during nitration and steric hindrance from the 3-methyl group on the pyridine ring require careful optimization of reaction conditions.

Q. Q2. How can the structure of this compound be confirmed experimentally?

A2. Use a combination of techniques:

Q. Q3. What are the critical physical properties relevant to handling this compound?

A3. Key properties include:

- Thermal stability : Monitor decomposition temperature via TGA; nitro groups may degrade above 200°C .

- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility, requiring surfactants) .

- Storage : Store at –20°C in inert atmospheres to prevent nitro-group reduction or hydrolysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A4. Address discrepancies through:

- Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and replicate experiments across labs .

- Structural validation : Cross-check batch purity via X-ray crystallography or HPLC to rule out synthetic byproducts .

- Computational modeling : Perform docking studies to confirm binding interactions (e.g., nitro group’s role in hydrogen bonding with target enzymes) .

Q. Q5. What experimental strategies are effective for studying its mechanism of action in enzyme inhibition?

A5. Employ a tiered approach:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

- Mutagenesis studies : Identify critical residues in the enzyme active site interacting with the nitro or pyridyl groups .

Example : Derivatives with modified nitro positions showed 10-fold reduced activity, highlighting the para-nitro’s importance .

Q. Q6. How can synthetic byproducts or degradation products be characterized?

A6. Utilize:

- LC-MS/MS : Detect trace impurities (e.g., demethylated pyridine or reduced nitro groups) .

- Stability studies : Accelerated degradation under stress conditions (heat, light) followed by NMR to identify breakdown products .

- Crystallographic data : Compare degraded samples with the parent compound’s structure to pinpoint alterations .

Methodological Challenges

Q. Q7. What are the best practices for optimizing regioselectivity in nitration reactions for benzamide derivatives?

A7. Strategies include:

Q. Q8. How can computational tools aid in predicting the compound’s reactivity or toxicity?

A8. Leverage:

- DFT calculations : Model electron density around the nitro group to predict electrophilic attack sites .

- ADMET predictors : Estimate bioavailability and toxicity (e.g., nitro groups may raise hepatotoxicity flags) .

- Molecular dynamics simulations : Study interactions with lipid bilayers for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.